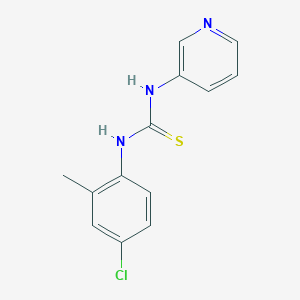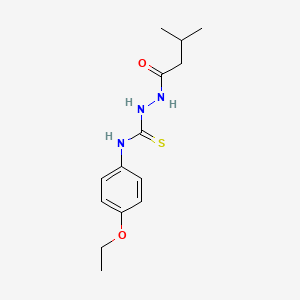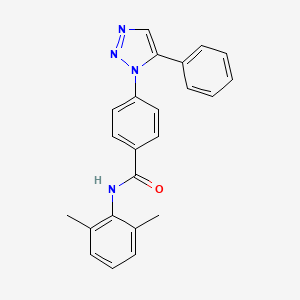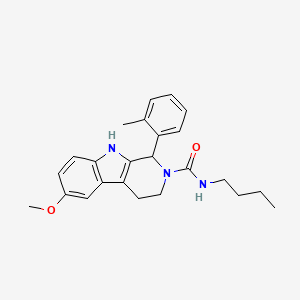![molecular formula C17H15ClN4O2S B4683718 2-({5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4683718.png)
2-({5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide
説明
2-({5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide, also known as CTAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of 1,2,4-triazole derivatives, which have been widely investigated for their diverse biological activities.
科学的研究の応用
2-({5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide has been investigated for its potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit a wide range of biological activities, such as antimicrobial, antifungal, antitumor, and anti-inflammatory effects.
作用機序
The mechanism of action of 2-({5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-({5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide for lab experiments is its wide range of biological activities, which make it a promising candidate for various research areas. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may affect its potential use in clinical settings.
将来の方向性
There are several future directions for the research on 2-({5-[(3-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide, including:
1. Investigation of its potential use as a therapeutic agent for various diseases, such as cancer and inflammation.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Study of its toxicity and pharmacokinetics in animal models.
4. Investigation of its potential use as a tool for studying the mechanisms of action of certain enzymes and signaling pathways in cells.
5. Exploration of its potential use as a scaffold for the development of new drugs with improved biological activities.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects, make it a promising candidate for various research areas. However, more research is needed to fully understand its mechanism of action, toxicity, and pharmacokinetics, as well as its potential use as a therapeutic agent or tool for studying cellular pathways.
特性
IUPAC Name |
2-[[5-[(3-chlorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c18-12-5-4-8-14(9-12)24-10-16-20-21-17(25-11-15(19)23)22(16)13-6-2-1-3-7-13/h1-9H,10-11H2,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEFLJSZDZRWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B4683640.png)
![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4683644.png)

![2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4683661.png)


![5-(3-chlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4683685.png)
![N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4683699.png)
![N-(2-bromo-4,6-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4683700.png)


![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4683725.png)
![methyl 3-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4683733.png)
![8-ethyl-4-[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4683740.png)